1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone
Overview
Description
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone is a chemical compound belonging to the class of imidazo[2,1-b][1,3]oxazine derivatives. This compound features a chloro-substituted imidazo[2,1-b][1,3]oxazine ring system, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 6-chloro-3-ethanone-5H-imidazo[2,1-b][1,3]oxazine with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents.
Mechanism of Action
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone can be compared with other similar compounds, such as imidazo[2,1-b][1,3]thiazines and oxazepines. These compounds share structural similarities but may differ in their biological activities and applications.
Comparison with Similar Compounds
Imidazo[2,1-b][1,3]thiazines
Imidazo[2,1-b][1,3]oxazepines
Other chloro-substituted imidazo[2,1-b][1,3]oxazines
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Properties
IUPAC Name |
1-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(12)7-2-10-8-11(7)3-6(9)4-13-8/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSGAOCDJQLWOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1CC(=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743593 | |
Record name | 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-40-4 | |
Record name | 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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